molecular formula C7H15NO B2394642 [3-(Propan-2-yl)oxetan-3-yl]methanamine CAS No. 1539197-30-2

[3-(Propan-2-yl)oxetan-3-yl]methanamine

Cat. No.: B2394642
CAS No.: 1539197-30-2
M. Wt: 129.203
InChI Key: YSFSJQZZESOLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Propan-2-yl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C7H15NO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The resulting oxetane can then be subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(Propan-2-yl)oxetan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxetane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Propan-2-yl)oxetan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its amine group can interact with biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique properties, such as stability and reactivity, make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)oxetan-3-yl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The oxetane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(Propan-2-yl)oxetan-3-yl]methanol: This compound differs by having a hydroxyl group instead of an amine group.

    [3-(Propan-2-yl)oxetan-3-yl]methanoic acid: This compound has a carboxylic acid group instead of an amine group.

Uniqueness

[3-(Propan-2-yl)oxetan-3-yl]methanamine is unique due to the presence of both an oxetane ring and an amine group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in research and industry.

Properties

IUPAC Name

(3-propan-2-yloxetan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSJQZZESOLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(COC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.